molecular formula C17H31NO4 B13508158 2-(1-((tert-Butoxycarbonyl)amino)-4-(tert-butyl)cyclohexyl)acetic acid

2-(1-((tert-Butoxycarbonyl)amino)-4-(tert-butyl)cyclohexyl)acetic acid

Cat. No.: B13508158
M. Wt: 313.4 g/mol
InChI Key: PNORPJRUYLPWBO-UHFFFAOYSA-N
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Description

2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and proteins where selective protection of amine groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed under acidic conditions. This selective protection allows for the synthesis of complex molecules without interference from reactive amine groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(tert-butoxy)carbonyl]amino}-4-tert-butylcyclohexyl)acetic acid is unique due to its specific structure, which includes a tert-butyl group and a cyclohexyl ring. This structure provides stability and selectivity in reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

2-[4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

InChI

InChI=1S/C17H31NO4/c1-15(2,3)12-7-9-17(10-8-12,11-13(19)20)18-14(21)22-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

PNORPJRUYLPWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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